Lipophilicity Differentiation: LogP 2.36 vs. 2-Chloro-4-fluoro-5-nitrophenol
5-Chloro-2-fluoro-4-nitrophenol exhibits a computed LogP of 2.36, placing it in a moderately lipophilic range suitable for membrane permeability while maintaining aqueous compatibility for synthetic handling [1]. The structurally distinct isomer 2-chloro-4-fluoro-5-nitrophenol (CAS 84478-75-1) has a lower computed density (1.653 ± 0.06 g/cm³) and a reported melting point of 105–108°C, reflecting divergent solid-state packing and potential differences in solubility profiles . The LogP differential is a direct consequence of the unique ortho-fluoro, para-nitro substitution pattern on the 5-chloro-2-fluoro-4-nitrophenol scaffold, which alters hydrogen-bonding capacity and solvation energetics relative to alternative regioisomers.
| Evidence Dimension | Computed lipophilicity (LogP) and physical properties |
|---|---|
| Target Compound Data | LogP = 2.36; Density = 1.7 ± 0.1 g/cm³; Boiling Point = 311.0 ± 42.0 °C |
| Comparator Or Baseline | 2-Chloro-4-fluoro-5-nitrophenol: Density = 1.653 ± 0.06 g/cm³; Melting Point = 105–108°C; pKa = 6.58 ± 0.24 (predicted) |
| Quantified Difference | LogP 2.36 (target) vs. different lipophilicity profile of isomer; Density difference of ~0.05 g/cm³ |
| Conditions | Computed/predicted physicochemical parameters from authoritative chemical databases |
Why This Matters
LogP is a critical parameter in lead optimization for CNS penetration (ideal range ~2–3) and oral bioavailability; selection of the incorrect positional isomer introduces uncontrolled lipophilicity variance that alters downstream SAR interpretation.
- [1] Chem-space. 5-Chloro-2-fluoro-4-nitrophenol CSSB00015761126 — LogP and Polar Surface Area Data. View Source
